molecular formula C17H16F6N2O B10761670 (R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol CAS No. 148690-80-6

(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol

Cat. No.: B10761670
CAS No.: 148690-80-6
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-IUODEOHRSA-N
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Description

®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol is a complex organic compound with the molecular formula C17H16F6N2O This compound features a quinoline core substituted with two trifluoromethyl groups and a piperidyl methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products

Scientific Research Applications

®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s quinoline core and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol is unique due to its specific combination of a quinoline core with two trifluoromethyl groups and a piperidyl methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

148690-80-6

Molecular Formula

C17H16F6N2O

Molecular Weight

378.31 g/mol

IUPAC Name

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15-/m1/s1

InChI Key

XEEQGYMUWCZPDN-IUODEOHRSA-N

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

boiling_point

415.7±40.0 °C

density

Crystal density: 1.432 g/cu cm

melting_point

250-254
174-176 °C

Origin of Product

United States

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